molecular formula C6H6O3 B14707574 4-Methoxycyclopent-4-ene-1,3-dione CAS No. 22837-71-4

4-Methoxycyclopent-4-ene-1,3-dione

Cat. No.: B14707574
CAS No.: 22837-71-4
M. Wt: 126.11 g/mol
InChI Key: KGDPFEKKASOBDB-UHFFFAOYSA-N
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Description

4-Methoxycyclopent-4-ene-1,3-dione is a chemical compound known for its unique structure and reactivity It is a derivative of cyclopentenedione, characterized by the presence of a methoxy group at the fourth position of the cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxycyclopent-4-ene-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of dimethyl sulfoxide (DMSO) as a solvent, where the precursor undergoes cyclization to form the desired compound . The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxycyclopent-4-ene-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled temperatures and solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

4-Methoxycyclopent-4-ene-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-Methoxycyclopent-4-ene-1,3-dione exerts its effects involves its interaction with molecular targets and pathways. The compound can modulate various signaling pathways, including those regulated by NF-κB and MAPKs . Its ability to form stable intermediates during reactions makes it a valuable tool in studying biochemical processes.

Comparison with Similar Compounds

Uniqueness: 4-Methoxycyclopent-4-ene-1,3-dione stands out due to its methoxy group, which imparts unique chemical properties and reactivity. This makes it particularly useful in specific synthetic and research applications where other similar compounds may not be as effective.

Properties

CAS No.

22837-71-4

Molecular Formula

C6H6O3

Molecular Weight

126.11 g/mol

IUPAC Name

4-methoxycyclopent-4-ene-1,3-dione

InChI

InChI=1S/C6H6O3/c1-9-6-3-4(7)2-5(6)8/h3H,2H2,1H3

InChI Key

KGDPFEKKASOBDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)CC1=O

Origin of Product

United States

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